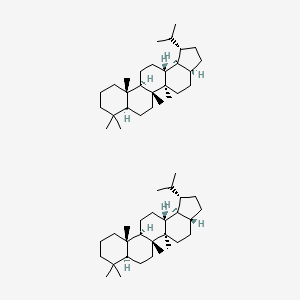

17beta(H)-28-NORLUPANE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17beta(H)-28-NORLUPANE is a complex organic compound belonging to the class of lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a tetracyclic triterpene backbone, which is a common feature among lupane derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H)-28-NORLUPANE typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route often includes cyclization reactions, functional group modifications, and stereochemical control to achieve the desired configuration. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the lupane skeleton.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation or plant cell culture techniques, to produce the compound in larger quantities. These methods are often preferred due to their sustainability and cost-effectiveness compared to purely chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 17beta(H)-28-NORLUPANE undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone, while reduction of a double bond may produce a saturated hydrocarbon.

Aplicaciones Científicas De Investigación

17beta(H)-28-NORLUPANE has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other complex triterpenoids and as a model compound for studying triterpene biosynthesis.

Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties. Studies have shown that lupane derivatives can inhibit the growth of cancer cells and reduce inflammation.

Industry: Utilized in the development of cosmetics and skincare products due to its potential antioxidant and skin-protective effects.

Mecanismo De Acción

The mechanism of action of 17beta(H)-28-NORLUPANE involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation. The compound’s effects are often mediated through its ability to modulate signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating immune responses and cell survival.

Comparación Con Compuestos Similares

Betulin: Another lupane-type triterpenoid with similar biological activities.

Lupeol: Known for its anti-inflammatory and anticancer properties.

Betulinic Acid: A derivative of betulin with potent anticancer effects.

Uniqueness: 17beta(H)-28-NORLUPANE is unique due to its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities. Compared to other similar compounds, it may exhibit different potency or selectivity towards certain molecular targets, making it a valuable compound for further research and development.

Actividad Biológica

17beta(H)-28-NORLUPANE is a triterpenoid compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique triterpenoid structure, which contributes to its biological properties. It is derived from the lupane skeleton, modified to enhance its activity and efficacy in various biological systems.

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation in various animal models. Specifically, it was effective in reducing inflammation in models of gastritis and colitis .

Antiproliferative Effects

In vitro studies have indicated that this compound possesses antiproliferative activity against several cancer cell lines. For instance, it has been evaluated against the +SA mammary epithelial cell line, showing promising results in inhibiting cell proliferation . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound displays activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a natural antimicrobial agent .

Case Studies

- Anti-inflammatory Study : In a controlled experiment involving mouse models of colitis, this compound was administered to evaluate its effect on inflammatory markers. Results showed a significant reduction in markers such as TNF-alpha and IL-6, highlighting its potential for treating inflammatory diseases .

- Antiproliferative Research : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective at concentrations above 10 µM, leading to increased apoptosis rates .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

- Induction of Apoptosis : It triggers intrinsic apoptotic pathways in cancer cells, leading to increased caspase activity and DNA fragmentation.

- Disruption of Bacterial Cell Membranes : Its hydrophobic nature allows it to interact with microbial membranes, leading to cell lysis.

Data Summary

| Biological Activity | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Reduced TNF-alpha and IL-6 levels |

| Antiproliferative | Induction of apoptosis | Dose-dependent decrease in cancer cell viability |

| Antimicrobial | Disruption of microbial membranes | Effective against multiple bacterial strains |

Propiedades

IUPAC Name |

(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene;(1S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H50/c2*1-19(2)21-10-9-20-13-17-28(6)22(25(20)21)11-12-24-27(5)16-8-15-26(3,4)23(27)14-18-29(24,28)7/h2*19-25H,8-18H2,1-7H3/t20-,21+,22-,23+,24-,25-,27+,28-,29-;20-,21-,22+,23-,24+,25+,27-,28+,29+/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGTVIDBFLMZAM-MOSGLEPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C.CC(C)C1CCC2C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H]2[C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C.CC(C)[C@@H]1CC[C@@H]2[C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H100 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.